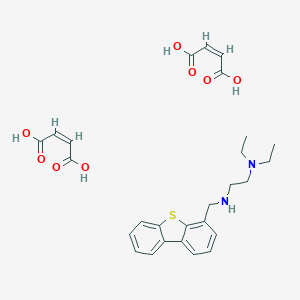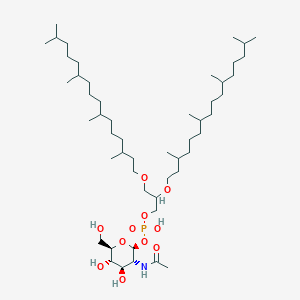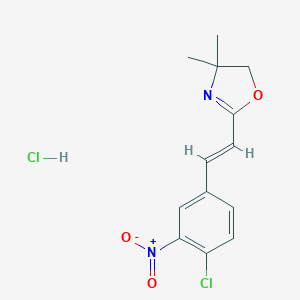
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a chemical compound used in scientific research. It is a synthetic molecule that has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in various signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable, making it easy to handle and store. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anti-cancer properties, and further research is needed to investigate its efficacy as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate its potential use in the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4,4-dimethyl-2-oxazoline in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound in the form of a white crystalline solid.
Aplicaciones Científicas De Investigación
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has been used in various scientific studies to investigate its effects on different biological processes. It has been found to have potential applications in cancer research, neurobiology, and cardiovascular research.
Propiedades
Número CAS |
100098-73-5 |
|---|---|
Nombre del producto |
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride |
Fórmula molecular |
C13H14Cl2N2O3 |
Peso molecular |
317.16 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O3.ClH/c1-13(2)8-19-12(15-13)6-4-9-3-5-10(14)11(7-9)16(17)18;/h3-7H,8H2,1-2H3;1H/b6-4+; |
Clave InChI |
NDLWRSZEJCVASX-CVDVRWGVSA-N |
SMILES isomérico |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
SMILES canónico |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
Sinónimos |
2-[(E)-2-(4-chloro-3-nitro-phenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



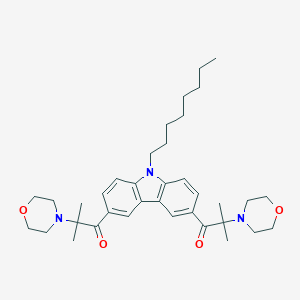
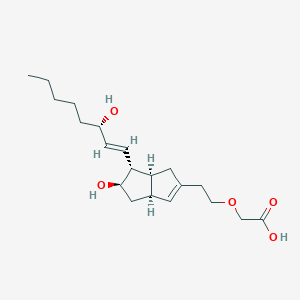
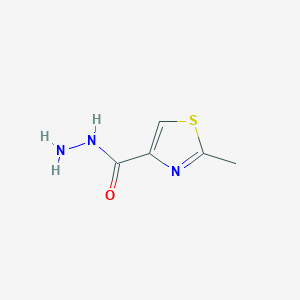


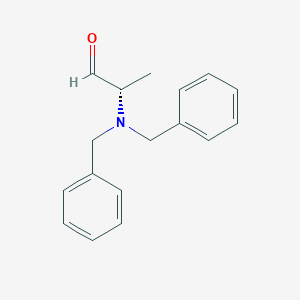
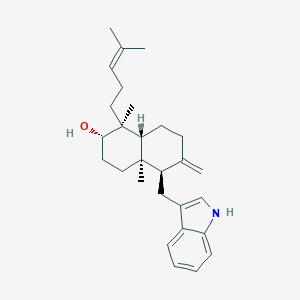
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
